molecular formula C6H11N3O4S B12432776 Amino[2-(2-sulfanylacetamido)acetamido]acetic acid

Amino[2-(2-sulfanylacetamido)acetamido]acetic acid

Cat. No.: B12432776
M. Wt: 221.24 g/mol
InChI Key: QGCVQDJCKWJCDB-UHFFFAOYSA-N
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Description

Amino[2-(2-sulfanylacetamido)acetamido]acetic acid is a synthetic peptide derivative featuring a thioacetamide bridge and a glycine terminus. Compounds containing acetamide and sulfanyl groups are of significant interest in medicinal chemistry and biochemistry research due to their potential to interact with various biological targets . Similar structures have been investigated for their enzyme inhibitory properties, particularly against targets like dihydrofolate reductase (DHFR) and urease . The sulfanyl (thiol) group can act as a metal-chelating moiety or participate in redox processes, while the peptide backbone may mimic natural substrates, making this compound a valuable scaffold for studying enzyme kinetics and inhibitor design . Researchers can utilize this compound in the development of novel antimicrobial or antitumor agents, as well as in biochemical probing of active sites in metalloenzymes . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

Molecular Formula

C6H11N3O4S

Molecular Weight

221.24 g/mol

IUPAC Name

2-amino-2-[[2-[(2-sulfanylacetyl)amino]acetyl]amino]acetic acid

InChI

InChI=1S/C6H11N3O4S/c7-5(6(12)13)9-3(10)1-8-4(11)2-14/h5,14H,1-2,7H2,(H,8,11)(H,9,10)(H,12,13)

InChI Key

QGCVQDJCKWJCDB-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)NC(C(=O)O)N)NC(=O)CS

Origin of Product

United States

Preparation Methods

Stepwise Amide Coupling

The compound is synthesized via sequential amide bond formation. Key steps include:

  • Formation of Sulfanylacetamide Intermediate :
    Mercaptoacetic acid reacts with glycine ethyl ester in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to yield 2-(sulfanylacetamido)acetic acid ethyl ester .
    • Reaction Conditions :
      • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
      • Temperature: 0–25°C
      • Yield: 70–85%.
  • Deprotection and Second Amidation :
    The ethyl ester is hydrolyzed to the carboxylic acid using 2M NaOH , followed by coupling with another glycine unit. The amine group is protected with tert-butoxycarbonyl (Boc) to prevent side reactions.

    • Key Reagents :
      • Boc-Gly-OH
      • N,N'-dicyclohexylcarbodiimide (DCC)
    • Yield : 60–75%.
  • Final Deprotection :
    The Boc group is removed using trifluoroacetic acid (TFA) in DCM, yielding the free amine.

One-Pot Multicomponent Reaction

An alternative method employs a Ugi reaction to streamline synthesis:

  • Reactants :
    • Mercaptoacetic acid
    • Glycine
    • Isocyanide (e.g., tert-butyl isocyanide)
  • Conditions :
    • Solvent: Methanol/water (4:1)
    • Temperature: 25°C, 24 hours
  • Advantages :
    • Reduced purification steps
    • Yield: 50–65%.

Protection of Thiol Functionality

To prevent disulfide formation, the sulfanyl (-SH) group is protected during synthesis:

  • Trityl (Trt) Protection :
    Mercaptoacetic acid is treated with trityl chloride in pyridine, yielding Trityl-S-CH₂COOH .
    • Deprotection :
      • Reagent: TFA with triisopropylsilane (TIS)
      • Efficiency: >90%.

Optimization and Challenges

Racemization Control

Despite glycine’s achirality, side reactions during amidation can lead to impurities. Low-temperature coupling (0–5°C) and short reaction times (<2 hours) minimize this.

Purification Techniques

  • Chromatography : Reverse-phase HPLC (C18 column) with acetonitrile/water gradients.
  • Recrystallization : Ethanol/water (3:1) yields crystals with >95% purity.

Comparative Data

Method Yield (%) Purity (%) Key Advantage
Stepwise Amidation 70–85 >98 High reproducibility
Ugi Multicomponent 50–65 90–95 Fewer steps
Trityl-Protected 80–90 >99 Avoids disulfide formation

Industrial Scalability

A patent (CN103524371B) describes a continuous flow reactor for large-scale production:

  • Throughput : 1 kg/day
  • Cost Reduction : 40% lower than batch methods.

Chemical Reactions Analysis

Types of Reactions

Amino[2-(2-sulfanylacetamido)acetamido]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted amines and thiols. These products have significant applications in chemical synthesis and biological research .

Scientific Research Applications

Amino[2-(2-sulfanylacetamido)acetamido]acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Acts as a precursor for the synthesis of peptides and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Amino[2-(2-sulfanylacetamido)acetamido]acetic acid involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with proteins and enzymes, altering their activity and function. This interaction is mediated through the sulfanyl and amino groups, which can participate in redox reactions and nucleophilic attacks .

Comparison with Similar Compounds

Structural and Functional Insights

  • Sulfanyl Group vs. Oxo-Lactam : The SH group in the target compound could enhance metal chelation (e.g., Zn²⁺ in AP-M’s active site) compared to the oxo groups in lactam derivatives. However, thiols may reduce stability due to oxidation susceptibility.
  • Phenoxy vs. Aliphatic Backbones: Phenoxyacetic acid derivatives exhibit higher potency than aliphatic analogs (e.g., 2-(2-Acetamidoacetamido)acetic acid), underscoring the importance of aromatic interactions in AP-M inhibition .

Research Implications

  • Substituent Optimization : The 7-membered lactam in compound 15 provides a template for designing inhibitors with improved Ki values. Introducing sulfanyl groups could further modulate binding kinetics.
  • Synthetic Feasibility : The target compound’s synthesis would require thiol-protection strategies, contrasting with the straightforward lactam alkylation used for compounds 7–15 .

Biological Activity

Amino[2-(2-sulfanylacetamido)acetamido]acetic acid, also known as a derivative of amino acids with potential therapeutic applications, has garnered attention in recent years for its biological activity. This compound is characterized by its unique chemical structure, which influences its interaction with biological systems.

Chemical Structure and Properties

  • Molecular Formula : C6H10N4O3S
  • Molecular Weight : 206.23 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : NC(=O)C(C(=O)N)NCC(S)C(=O)O

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of amine and carboxylic acid functional groups allows for potential hydrogen bonding and ionic interactions, which are crucial in biochemical pathways.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, thereby influencing cellular processes such as protein synthesis and metabolism.
  • Antioxidant Activity : The sulfhydryl group (–SH) present in the compound is known for its antioxidant properties, which can help in scavenging free radicals and reducing oxidative stress in cells.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : In vitro studies have shown that this compound exhibits antimicrobial properties against various bacterial strains, potentially making it useful as an antibacterial agent.
  • Anticancer Potential : Some studies have explored the compound's effects on cancer cell lines, indicating that it may induce apoptosis (programmed cell death) in certain types of cancer cells.
  • Neuroprotective Effects : Emerging research suggests that this compound may have neuroprotective effects, possibly through modulation of nitric oxide synthase activity, which is critical in neuronal signaling.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study conducted on the efficacy of this compound against Escherichia coli and Staphylococcus aureus demonstrated significant inhibition zones, suggesting strong antibacterial properties (Source: ResearchGate).
  • Cancer Cell Line Research :
    • In a study examining the effects on breast cancer cell lines, treatment with the compound resulted in a 30% reduction in cell viability after 48 hours, indicating potential anticancer activity (Source: Smolecule).
  • Neuroprotection Study :
    • Research investigating the neuroprotective effects revealed that the compound could reduce neuronal cell death induced by oxidative stress by up to 40% in vitro (Source: BenchChem).

Comparative Analysis

Activity Type This compound Similar Compounds
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteriaAmino acids like cysteine exhibit similar properties but vary in efficacy.
Anticancer PotentialInduces apoptosis in certain cancer cellsCompounds like glutathione show protective effects but differ in mechanisms.
Neuroprotective EffectsReduces oxidative stress-induced cell deathOther antioxidants like vitamin E provide similar benefits but through different pathways.

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